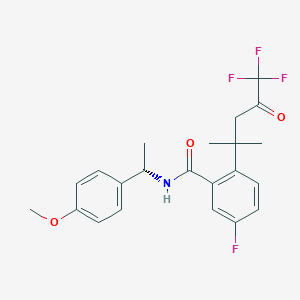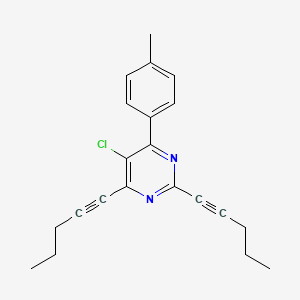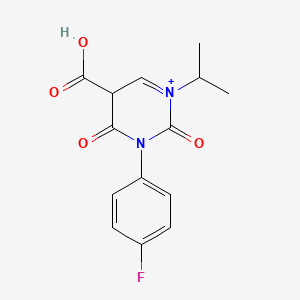
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrimidin-1-ium ring, and carboxylic acid functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 4-fluorobenzaldehyde with a suitable pyrimidine derivative under acidic conditions, followed by oxidation and cyclization reactions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation can be employed to optimize reaction times and reduce costs. The use of environmentally benign solvents and reagents is also a key consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, influencing cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-fluorophenyl)-3-pyridinecarboxylic acid
- (3-Fluorophenyl-1-yl)boronic acid
- (4-Fluorophenyl)boric acid
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrimidin-1-ium ring structure is particularly noteworthy, as it can interact with a wide range of biological targets, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C14H14FN2O4+ |
|---|---|
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O4/c1-8(2)16-7-11(13(19)20)12(18)17(14(16)21)10-5-3-9(15)4-6-10/h3-8,11H,1-2H3/p+1 |
Clave InChI |
NTLYLRGTAULEOI-UHFFFAOYSA-O |
SMILES canónico |
CC(C)[N+]1=CC(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12342654.png)
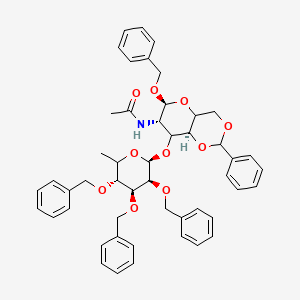
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12342663.png)
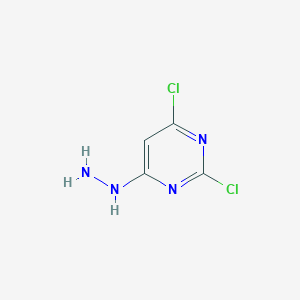
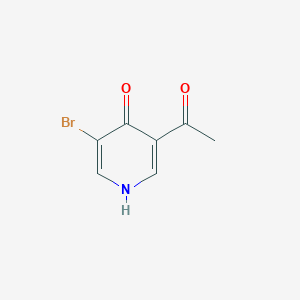
![6-bromo-1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B12342680.png)
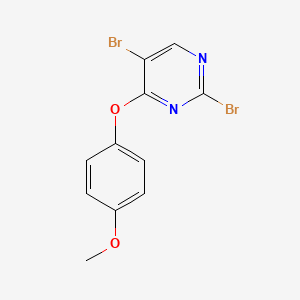

![Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium](/img/structure/B12342695.png)


